(2-Chloro-4-fluoropyridin-3-yl)methanol
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Overview
Description
(2-Chloro-4-fluoropyridin-3-yl)methanol is a fluorinated pyridine derivative characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, along with a methanol group attached to the ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation and Methanol Addition: . This involves the selective chlorination and fluorination of pyridine, followed by the addition of a methanol group under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and advanced catalytic systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 2-Chloro-4-fluoropyridine-3-carboxylic acid or ketone derivatives.
Reduction: 2-Chloro-4-fluoropyridin-3-ylamine or other reduced derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
(2-Chloro-4-fluoropyridin-3-yl)methanol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorinated probes for imaging and diagnostics.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-Chloro-4-fluoropyridin-3-yl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
(2-Chloro-3-fluoropyridin-4-yl)methanol
(3-Fluoropyridin-4-yl)methanol
(2-Chloro-5-fluoropyridin-3-yl)methanol
Uniqueness: (2-Chloro-4-fluoropyridin-3-yl)methanol is unique due to its specific arrangement of chlorine and fluorine atoms, which influences its reactivity and applications compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical properties and versatile applications make it a valuable compound in research and development.
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Properties
IUPAC Name |
(2-chloro-4-fluoropyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAUGOGFMJTXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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